Cas no 2138332-48-4 (5-Iodo-2-(trichloromethyl)pyrimidin-4-amine)
5-Iodo-2-(trichloromethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-790183
- 2138332-48-4
- 5-iodo-2-(trichloromethyl)pyrimidin-4-amine
- 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine
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- Inchi: 1S/C5H3Cl3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)
- InChI Key: WFCSHHBICPXPJZ-UHFFFAOYSA-N
- SMILES: IC1C=NC(C(Cl)(Cl)Cl)=NC=1N
Computed Properties
- Exact Mass: 336.84373g/mol
- Monoisotopic Mass: 336.84373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 51.8Ų
5-Iodo-2-(trichloromethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790183-0.05g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 0.05g |
$1056.0 | 2025-02-22 | |
| Enamine | EN300-790183-0.1g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 0.1g |
$1106.0 | 2025-02-22 | |
| Enamine | EN300-790183-0.25g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 0.25g |
$1156.0 | 2025-02-22 | |
| Enamine | EN300-790183-0.5g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 0.5g |
$1207.0 | 2025-02-22 | |
| Enamine | EN300-790183-1.0g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 1.0g |
$1256.0 | 2025-02-22 | |
| Enamine | EN300-790183-2.5g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 2.5g |
$2464.0 | 2025-02-22 | |
| Enamine | EN300-790183-5.0g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 5.0g |
$3645.0 | 2025-02-22 | |
| Enamine | EN300-790183-10.0g |
5-iodo-2-(trichloromethyl)pyrimidin-4-amine |
2138332-48-4 | 95.0% | 10.0g |
$5405.0 | 2025-02-22 |
5-Iodo-2-(trichloromethyl)pyrimidin-4-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine
Introduction to 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine (CAS No. 2138332-48-4)
5-Iodo-2-(trichloromethyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138332-48-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic amine features a pyrimidine core substituted with an iodine atom at the 5-position and a trichloromethyl group at the 2-position, alongside an amine functional group at the 4-position. The unique structural arrangement of this molecule imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The compound's molecular structure, characterized by its electron-withdrawing trichloromethyl group and electron-donating amine moiety, contributes to its versatility in chemical transformations. These features enable 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine to participate in various reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. Such reactivity is highly advantageous in medicinal chemistry, where it serves as a building block for constructing more complex scaffolds with potential therapeutic applications.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their pharmacological properties. Among these derivatives, compounds bearing both iodine and trichloromethyl substituents are particularly noteworthy. The iodine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems found in many drugs. Meanwhile, the trichloromethyl group can undergo further functionalization to introduce additional pharmacophores or enhance binding interactions with biological targets.
One of the most compelling aspects of 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer. Small-molecule inhibitors targeting kinases have become a cornerstone of modern oncology. The structural motifs present in 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine allow for the design of molecules that can selectively inhibit specific kinases by mimicking natural substrates or interfering with ATP binding. Researchers have leveraged this compound to develop novel inhibitors with improved potency and selectivity over existing agents.
Recent studies have highlighted the potential of 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine in the development of antiviral agents. The pyrimidine core is a common structural element in nucleoside analogs, which are widely used to treat viral infections such as HIV and hepatitis C. By incorporating modified pyrimidine derivatives into antiviral drugs, scientists aim to enhance drug efficacy and reduce resistance mechanisms. The iodine and trichloromethyl substituents on 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine provide handles for further derivatization, enabling the creation of compounds with optimized pharmacokinetic profiles and reduced toxicity.
The agrochemical industry has also benefited from the use of pyrimidine-based compounds. Herbicides, fungicides, and insecticides often incorporate pyrimidine scaffolds due to their ability to interact with biological targets in pests and weeds while maintaining low toxicity to crops. 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine serves as a key intermediate in synthesizing novel agrochemicals that offer improved performance over conventional products. Its structural features allow for fine-tuning of biological activity through strategic modifications, leading to more effective and sustainable solutions for agricultural challenges.
Advances in computational chemistry have further enhanced the utility of 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine. Molecular modeling techniques enable researchers to predict how different substituents will influence biological activity, allowing for rational drug design. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development. This synergy between experimental chemistry and computational methods has been instrumental in optimizing derivatives of 5-Iodo-2-(trichloromethyl)pyrimidin-4-amine for various applications.
The synthesis of 5-Iodo-2-(trichloromethyl)pyrimidin-4-amino involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of a halogenated pyrimidine precursor, which is then functionalized with a trichloromethyl group using appropriate reagents such as N-chlorosuccinimide (NCS). Subsequent introduction of an iodine atom at the 5-position can be achieved through electrophilic aromatic substitution or direct halogenation techniques. Finally, conversion of the amine group at the 4-position is carried out under controlled conditions to ensure high yield and purity.
In conclusion,5-Iodo-2-(trichloromethyl)pyrimidinylamino (CAS No. 2138332–48–04) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical research, particularly for developing kinase inhibitors and antiviral agents. Additionally,this compound plays a crucial role in agrochemical innovation, contributing to more effective crop protection solutions. As research continues to uncover new applications,the importance of this versatile building block will undoubtedly grow, driving further advancements in synthetic chemistry and drug discovery.
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